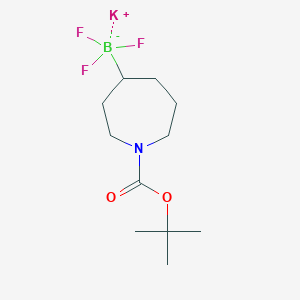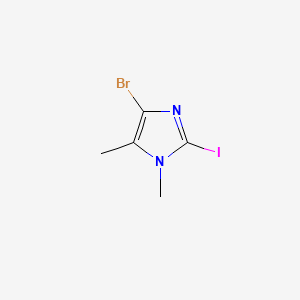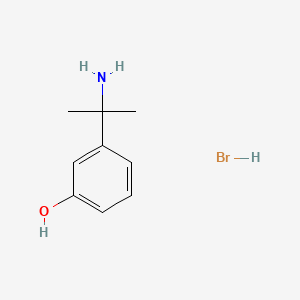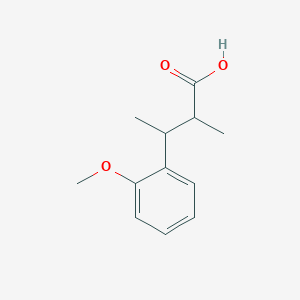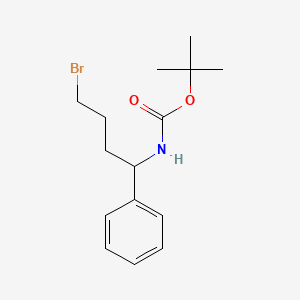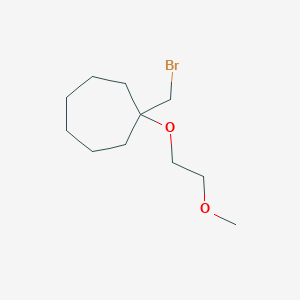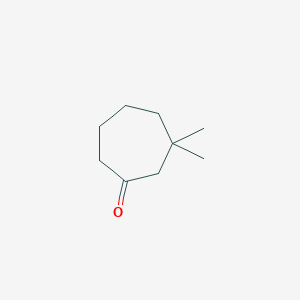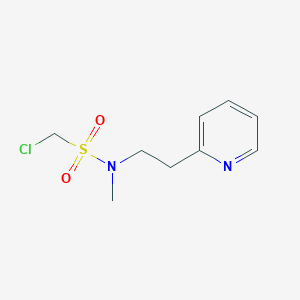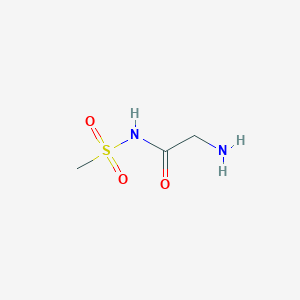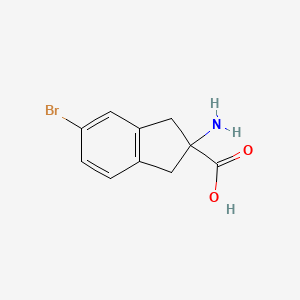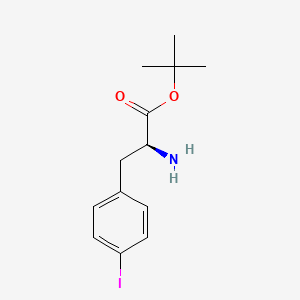
4-Iodophenylalanine tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is a chemical compound that features a tert-butyl ester group, an amino group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and an iodophenyl compound.
Protection of Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino acid derivative is then coupled with the iodophenyl compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
Industrial production of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The iodophenyl group plays a crucial role in these interactions, facilitating binding through halogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-amino-3-(4-bromophenyl)propanoate
- tert-Butyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
- tert-Butyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
Uniqueness
Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its brominated, chlorinated, or fluorinated analogs. The iodine atom’s larger size and higher polarizability enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18INO2 |
|---|---|
Molecular Weight |
347.19 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
InChI Key |
UQKKBAIPAARVFX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)I)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


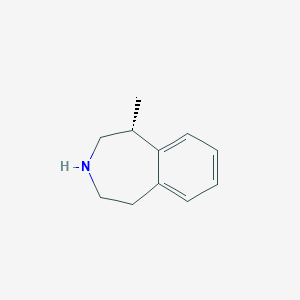
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
